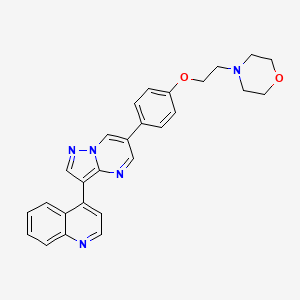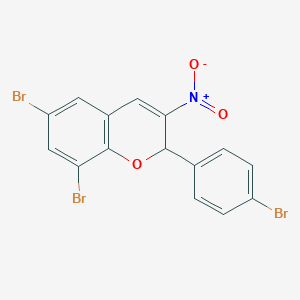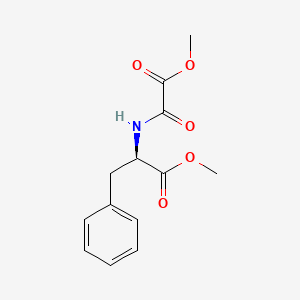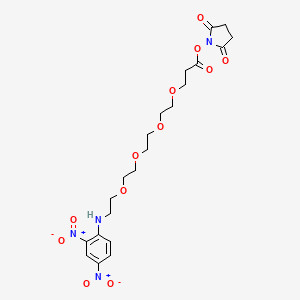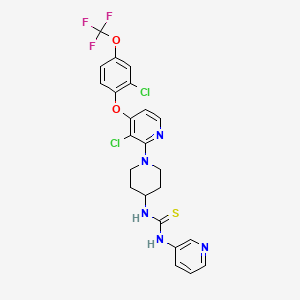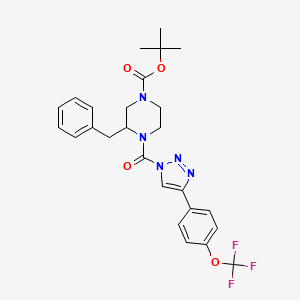
Mirk-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mirk-IN-1 is a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase family, specifically targeting Dyrk1B and Dyrk1A. This compound has shown significant promise in cancer research due to its ability to inhibit kinases that are overexpressed in various tumors .
科学研究应用
Mirk-IN-1 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作工具化合物来研究激酶抑制和信号转导通路。在生物学领域,this compound 用于研究 Dyrk1B 和 Dyrk1A 在细胞周期调控和细胞凋亡中的作用。在医学领域,这种化合物正在被探索作为癌症治疗的潜在治疗剂,因为它能够抑制在肿瘤中过表达的激酶。 此外,this compound 在开发新药和治疗策略方面也具有工业应用 .
作用机制
Mirk-IN-1 的作用机制涉及抑制 Dyrk1B 和 Dyrk1A 激酶。这些激酶在细胞周期调控和细胞凋亡中起着至关重要的作用。通过抑制这些激酶,this compound 会破坏促进肿瘤生长和存活的信号通路。 This compound 的分子靶标包括 Dyrk1B 和 Dyrk1A 的 ATP 结合位点,这些位点对其激酶活性至关重要 .
准备方法
Mirk-IN-1 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。合成路线通常涉及使用有机溶剂和催化剂以促进反应。 工业生产方法侧重于优化这些反应以实现最终产品的高产率和纯度 .
化学反应分析
Mirk-IN-1 会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化反应可能会产生 this compound 的氧化衍生物,而还原反应可能会产生该化合物的还原形式 .
相似化合物的比较
与其他激酶抑制剂相比,Mirk-IN-1 具有独特的特点,因为它对 Dyrk1B 和 Dyrk1A 具有高特异性和效力。类似的化合物包括其他 Dyrk 抑制剂,如 AZ191 和 Chembridge_ID 7768949,它们也靶向这些激酶的 ATP 结合位点。 This compound 在抑制 Dyrk1B 和 Dyrk1A 方面显示出优越的疗效,使其成为癌症研究中宝贵的工具 .
属性
IUPAC Name |
N-[2-chloro-5-[(3-chlorophenyl)methylcarbamoyl]phenyl]-2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N5O4/c1-34-23-27-11-14-8-16(22(33)29-19(14)30-23)21(32)28-18-9-13(5-6-17(18)25)20(31)26-10-12-3-2-4-15(24)7-12/h2-9,11H,10H2,1H3,(H,26,31)(H,28,32)(H,27,29,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKBSRPVZZLCJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Mirk/Dyrk1B kinase inhibition affect quiescent pancreatic cancer cells?
A1: Mirk/Dyrk1B kinase is found at elevated levels in quiescent (G0) pancreatic cancer cells. [, ] Inhibiting this kinase has been shown to impact these cells in several ways:
- Reduced Viability: Mirk/Dyrk1B helps maintain the viability of quiescent cells by reducing reactive oxygen species (ROS) levels. Inhibiting Mirk/Dyrk1B leads to increased ROS, ultimately decreasing the viability of these cells. []
- Escape from Quiescence: Inhibition can force some quiescent cells to re-enter the cell cycle, making them more susceptible to therapies like chemotherapy and radiation. []
- Increased Drug Sensitivity: Combining Mirk/Dyrk1B inhibition with standard treatments like gemcitabine and cisplatin has been shown to significantly increase tumor cell death. []
Q2: What is the mechanism by which Mirk/Dyrk1B kinase regulates ROS levels in quiescent pancreatic cancer cells?
A2: Mirk/Dyrk1B kinase increases the transcription of several antioxidant genes, including ferroxidase, superoxide dismutase 2 (SOD2), and SOD3. [] These enzymes are crucial for detoxifying ROS within the cell. By upregulating these genes, Mirk/Dyrk1B effectively lowers ROS levels, protecting the quiescent cells from damage and promoting their survival. [] Depleting Mirk/Dyrk1B, therefore, reduces the expression of these antioxidant genes, leading to an accumulation of ROS and subsequent cell damage. []
- Lents, N. H., et al. "Preclinical Development Inactivation of Mirk/Dyrk1b Kinase Targets Quiescent Pancreatic Cancer Cells." Molecular Cancer Therapeutics, vol. 10, no. 1, 2011, pp. 1–11., doi:10.1158/1535-7163.MCT-10-0593.
- Lents, N. H., et al. "Mirk/Dyrk1B Maintains the Viability of Quiescent Pancreatic Cancer Cells by Reducing Levels of Reactive Oxygen Species." Cancer Research, vol. 69, no. 8, 2009, pp. 3317–24., doi:10.1158/0008-5472.CAN-08-3322.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

